molecular formula C10H15NO B295981 Cyclodec-5-yn-1-one oxime

Cyclodec-5-yn-1-one oxime

Cat. No.: B295981
M. Wt: 165.23 g/mol
InChI Key: IPNXBIUNRHVWMX-KHPPLWFESA-N
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Description

Cyclodec-5-yn-1-one oxime is a cyclic oxime derivative characterized by a 10-membered carbon ring containing a triple bond (yne) and an oxime (-NOH) functional group. Oximes are broadly recognized for their reactivity, stability, and biological activity, making them valuable in drug development (e.g., Olesoxime) and chemical synthesis .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(NZ)-N-cyclodec-5-yn-1-ylidenehydroxylamine

InChI

InChI=1S/C10H15NO/c12-11-10-8-6-4-2-1-3-5-7-9-10/h12H,2,4-9H2/b11-10-

InChI Key

IPNXBIUNRHVWMX-KHPPLWFESA-N

SMILES

C1CCC(=NO)CCCC#CC1

Isomeric SMILES

C1CC/C(=N/O)/CCCC#CC1

Canonical SMILES

C1CCC(=NO)CCCC#CC1

Origin of Product

United States

Chemical Reactions Analysis

Cycloaddition Reactions

The alkyne moiety in cyclodec-5-yn-1-one oxime participates in [3+2] cycloadditions with nitrones or nitrile oxides, forming polycyclic isoxazolidine derivatives. For example:

  • Reaction with nitrones under thermal or catalytic conditions yields fused bicyclic structures via intramolecular cyclization .

  • Hypervalent iodine catalysts (e.g., 2-iodobenzoic acid) promote oxidative cycloadditions, achieving up to 91% yield for isoxazole derivatives under mild conditions (CH2_2Cl2_2, room temperature) .

Key Conditions and Outcomes

Reaction TypeCatalyst/ReagentSolventYield (%)Product
[3+2] CycloadditionI2_2/m-CPBACH2_2Cl2_279–91Isoxazole-fused derivatives
Intramolecular Cyclizationp-TsOHCH2_2Cl2_265–70Polycyclic lactams

Oxidation

The oxime group undergoes oxidation to form a ketone or nitro compound:

  • Treatment with Oxone (KHSO5_5) generates α,β-unsaturated ketones through radical intermediates .

  • Metal-mediated oxidation (e.g., NiCl2_2) facilitates conversion to cyclodec-5-yn-1-one under aerobic conditions .

Reduction

Selective reduction of the oxime group produces amines:

  • Catalytic hydrogenation (H2_2, Pd/C) yields cyclodecylamine derivatives.

  • NaBH4_4 reduces the oxime to a hydroxylamine intermediate, which further rearranges .

Beckmann Rearrangement

Under acidic conditions (e.g., H2_2SO4_4), this compound rearranges to a lactam via a nitrilium ion intermediate:

OximeH+Nitrilium IonLactam\text{Oxime}\xrightarrow{\text{H}^+}\text{Nitrilium Ion}\rightarrow \text{Lactam}

This reaction is critical for synthesizing bioactive nitrogen-containing heterocycles .

Metal-Complexation Reactions

The oxime group acts as a ligand for transition metals:

  • Coordination with Ni(II) or Fe(II) forms stable complexes, enabling catalytic applications in asymmetric synthesis .

  • Iron-catalyzed reactions with α,β-unsaturated aldehydes yield O-alkylated oximes with up to 76% enantiomeric excess .

Radical-Mediated Reactions

The alkyne participates in radical cyclization pathways:

  • Oxone generates α-carbonyl radicals that add to the alkyne, forming polycyclic γ-lactams via 1,5-H shifts and secondary cyclizations (up to 88% yield ) .

  • Iodine-promoted selenation reactions with dibutyl diselenide yield selenophene derivatives through seleniranium intermediates .

Hydrolysis

Acid-catalyzed hydrolysis converts the oxime to cyclodec-5-yn-1-one:

RC N OHH3O+RC O+NH2OH\text{RC N OH}\xrightarrow{\text{H}_3\text{O}^+}\text{RC O}+\text{NH}_2\text{OH}

Nucleophilic Additions

The alkyne undergoes nucleophilic additions with organometallic reagents (e.g., Grignard reagents) to form propargyl alcohols.

Mechanistic Insights

  • Cycloadditions : Hypervalent iodine catalysts (e.g., 2a ) activate the oxime via ligand exchange, forming iodonium intermediates that facilitate nitrile oxide generation and subsequent cyclization .

  • Radical Pathways : Oxone-mediated reactions proceed through α-carbonyl radical intermediates, which undergo intramolecular cyclization and hydrogen abstraction .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oximes

Compound Molecular Formula Molecular Weight (Da) Key Structural Features
This compound* C₁₀H₁₅NO 165.24 10-membered ring, yne, oxime
Olesoxime C₂₇H₄₅NO 399.65 Cholesterol backbone, syn/anti oxime isomers
4-Methylpentan-2-one oxime C₆H₁₁NO 113.16 Branched alkyl chain, oxime
Phosgene oxime CHCl₂NO 114.93 Small, highly reactive oxime

*Theoretical values based on molecular formula.

Functional and Application-Based Comparisons

Pharmaceutical Potential

  • Olesoxime : A neuroprotective agent in clinical trials for amyotrophic lateral sclerosis (ALS), leveraging its cholesterol-like structure for membrane interaction .
  • This compound : Macrocyclic oximes are under investigation for host-guest chemistry and drug delivery, though specific data on this compound remains unexplored.

Toxicity Profiles

  • Phosgene oxime : Extreme toxicity (AEGL-1: 0.006 ppm) due to rapid tissue damage and corrosive properties .
  • 4-Methylpentan-2-one oxime : Moderate toxicity (Acute Tox. 4, Skin/Irrit. 2) but used safely in antifouling paints with proper handling .
  • Oxime ethers (e.g., β-cyclocitral O-methyl ether): Low acute toxicity in ecotoxicity assays (class III–V), making them viable fragrance components .

Q & A

Q. What are the standard synthetic protocols for Cyclodec-5-yn-1-one oxime, and how can reaction conditions be optimized for reproducibility?

this compound is synthesized via condensation of cyclodec-5-yn-1-one with hydroxylamine hydrochloride under acidic or basic conditions. Key parameters include:

  • pH control : Adjusting reaction medium acidity (e.g., HCl/NaOH) to optimize hydroxylamine activation .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance nucleophilic attack by hydroxylamine.
  • Temperature and time : Microwave-assisted synthesis (50–80°C, 10–30 min) improves yield and reduces by-products compared to conventional heating .
    For reproducibility, document detailed protocols (e.g., molar ratios, stirring rates) and validate purity via HPLC or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm oxime formation via disappearance of carbonyl carbon signals (~200 ppm in 13C^{13}\text{C} NMR) and appearance of C=N signals (~150–160 ppm) .
  • IR spectroscopy : Detect N–O stretching (930–980 cm1^{-1}) and O–H bending (3200–3400 cm1^{-1}) .
  • X-ray diffraction : Resolve stereochemistry and crystal packing for structural validation .
    Supplemental data (e.g., crystallographic files) should be archived in repositories like Cambridge Structural Database .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

  • PPE requirements : Impervious gloves (EN 374 standard), safety goggles, and lab coats .
  • Engineering controls : Use fume hoods to minimize inhalation risks and closed systems to prevent environmental release .
  • Waste disposal : Neutralize acidic by-products before disposal and adhere to local regulations for oxime derivatives .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of this compound synthesis, and how do their mechanisms differ?

Recent studies highlight:

  • Ionic liquid (IL) catalysts : Imidazolium-based ILs (e.g., [BMIM]Cl) act as dual solvents/catalysts, reducing reaction time by 40% via stabilizing transition states .
  • Heterogeneous catalysts : Mesoporous silica nanoparticles (e.g., CZM-1) achieve 98% conversion under UV/ozone, with cobalt sites facilitating radical-mediated oxidation .

Q. Table 1: Comparative Catalytic Performance

CatalystConversion (%)Selectivity (%)Reaction TimeReference
[BMIM]Cl928920 min
CZM-1989720 min
Conventional75822 h

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for oxime formation?

Conflicting data on rate-determining steps (e.g., nucleophilic attack vs. proton transfer) can be addressed via:

  • DFT calculations : Map energy profiles to identify transition states and validate experimental kinetics .
  • Solvent effect simulations : COSMO-RS models predict solvent polarity impacts on activation barriers .
    Publish raw computational data (e.g., Gaussian input files) in supplementary materials for peer validation .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
  • Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, catalyst loading) and identify critical quality attributes .
    Report statistical confidence intervals (e.g., 95% CI) for yield and purity metrics .

Methodological and Reproducibility Considerations

Q. How should researchers document experimental procedures to ensure reproducibility?

  • Granular detail : Specify equipment brands (e.g., "Bruker Avance III 400 MHz NMR"), calibration methods, and raw data preprocessing steps .
  • Negative controls : Include blank reactions (e.g., without hydroxylamine) to confirm product specificity .
  • Data repositories : Deposit spectra, chromatograms, and crystallographic data in platforms like Zenodo or Figshare .

Q. What are best practices for reconciling contradictory data in oxime stability studies?

  • Accelerated stability testing : Expose samples to elevated temperatures/humidity and compare degradation kinetics via Arrhenius modeling .
  • Multi-lab validation : Collaborate with independent labs to verify anomalous results (e.g., unexpected by-products) .
    Publish raw datasets with metadata (e.g., storage conditions, batch numbers) to enable third-party analysis .

Emerging Research Directions

  • Green chemistry : Replace hydroxylamine hydrochloride with enzyme-mediated amination (e.g., monooxygenases) to reduce hazardous waste .
  • Functional materials : Explore this compound as a ligand for transition-metal complexes in catalysis .

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